N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Description

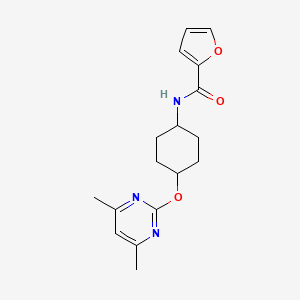

N-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic small molecule characterized by a cyclohexyl ether backbone substituted with a 4,6-dimethylpyrimidin-2-yl group and a furan-2-carboxamide moiety. Its molecular formula is C₁₇H₂₁N₃O₃, with a molecular weight of approximately 315.37 g/mol.

Properties

IUPAC Name |

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-11-10-12(2)19-17(18-11)23-14-7-5-13(6-8-14)20-16(21)15-4-3-9-22-15/h3-4,9-10,13-14H,5-8H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOUYTOVFMZJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction, often using a suitable cyclohexane derivative as the starting material.

Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl moiety is attached via a nucleophilic substitution reaction, where the pyrimidine ring is activated and reacts with the cyclohexyl intermediate.

Formation of the Furan-2-Carboxamide: The final step involves the formation of the furan-2-carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) is crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the cyclohexyl group, potentially converting it to a more saturated form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Saturated cyclohexyl derivatives.

Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide exhibits significant biological activities. Its interactions with various enzymes and receptors suggest potential therapeutic applications in:

- Anti-inflammatory Agents : Studies have shown that compounds with similar structures can modulate inflammatory pathways, indicating that this compound may possess similar properties.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor growth through specific molecular mechanisms targeting cancer cells.

Drug Development

The compound is being explored for its potential use as a lead compound in drug discovery. Its unique chemical structure allows for modifications to enhance efficacy and reduce side effects. Ongoing research focuses on:

- Mechanism of Action : Understanding how the compound interacts at the molecular level with biological targets to elucidate its therapeutic potential.

- Synthesis Optimization : Industrial methods are being developed to improve yield and purity using techniques such as high-pressure reactors and continuous flow systems.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Research

A collaborative study between universities focused on the anticancer properties of this compound. The research demonstrated that it could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. These findings highlight its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Patented Compounds ()

The European Patent Application (EP 4 374 877 A2) discloses pyrimidine-containing carboxamides, such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide. Key differences include:

- Pyrimidine Substitutions: The patent compound features a 6-cyano-5-methylpyrimidin-4-yl group, contrasting with the 4,6-dimethylpyrimidin-2-yl group in the target compound. The cyano and trifluoromethyl substituents in the patent compound enhance electronegativity and metabolic stability.

- Backbone Complexity : The patent compound incorporates a pyrrolo[1,2-b]pyridazine core, which introduces additional steric hindrance compared to the simpler cyclohexyl backbone of the target compound.

Thiazole-Based Analogues ()

The product index lists 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide (BK76023) , a direct structural analog differing only in the heterocyclic ring:

- Heterocycle Replacement : BK76023 substitutes the furan-2-carboxamide with a thiazole-5-carboxamide , introducing a sulfur atom. This alters electronic properties (e.g., increased polarizability) and may affect binding affinity in biological systems.

- Molecular Weight : BK76023 has a higher molecular weight (346.45 g/mol ) due to the sulfur atom and additional methyl group.

Pharmacopeial Compounds ()

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide feature:

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| N-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide | C₁₇H₂₁N₃O₃ | 315.37 | 4,6-Dimethylpyrimidin-2-yl, furan-2-carboxamide | Rigid cyclohexyl backbone |

| BK76023 (Thiazole analog) | C₁₇H₂₂N₄O₂S | 346.45 | 4,6-Dimethylpyrimidin-2-yl, thiazole-5-carboxamide | Sulfur-containing heterocycle |

| Patent Compound (EP 4 374 877 A2) | C₃₀H₂₈F₅N₇O₄ | ~657.59 | 6-Cyano-5-methylpyrimidin-4-yl, trifluoromethyl | Pyrrolo[1,2-b]pyridazine core |

| Pharmacopeial Compound (PF 43(1)) | C₃₉H₄₈N₄O₇ | ~708.83 | 2,6-Dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl | Peptide-like backbone with polar groups |

Implications of Structural Differences

- Bioavailability : The target compound’s furan and dimethylpyrimidine groups balance lipophilicity and solubility, whereas BK76023’s thiazole may improve tissue penetration.

- Metabolic Stability: Patent compounds with trifluoromethyl or cyano groups resist oxidative metabolism, while the target compound’s methyl groups may undergo slower hepatic clearance.

- Synthetic Accessibility : The cyclohexyl backbone of the target compound simplifies synthesis compared to the pyrrolo[1,2-b]pyridazine core in patent compounds .

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and its implications in drug development.

Chemical Structure

The compound features a complex structure characterized by:

- Cyclohexyl group : Imparts hydrophobic properties.

- Furan ring : Associated with various biological activities.

- Dimethylpyrimidinyl moiety : Suggests potential interactions with biological targets.

The molecular formula is , with a molecular weight of 345.5 g/mol .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Properties

Studies have shown that compounds similar to this structure possess significant anticancer activity. For instance, derivatives of furan and pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 9.27 |

| CaCo-2 (colon adenocarcinoma) | 2.76 |

| H9c2 (heart myoblast) | 1.143 |

These findings suggest that modifications to the furan and pyrimidine structures can enhance antitumor efficacy .

2. Anti-inflammatory Activity

The compound's structural features indicate potential anti-inflammatory effects. Similar compounds have been reported to inhibit cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory pathway. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

3. Antiviral Effects

Research on related compounds has revealed antiviral properties against various viruses. The presence of the furan ring and pyrimidine moiety may enhance binding affinity to viral proteins or enzymes, inhibiting their function and thus preventing viral replication .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like COX and various kinases.

- Receptor Modulation : It can interact with specific receptors involved in cancer proliferation and inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Study on Anticancer Activity :

- Researchers synthesized derivatives of furan-pyrimidine compounds and tested their cytotoxicity against a panel of human cancer cell lines.

- Results showed significant activity with IC50 values lower than those of standard chemotherapeutics.

-

Study on Anti-inflammatory Properties :

- A derivative was tested in vivo for its ability to reduce inflammation in rodent models.

- The study demonstrated a marked decrease in edema and inflammatory markers compared to control groups.

Q & A

Q. Advanced Research Focus

- Molecular docking and QSAR studies predict interactions with biological targets (e.g., enzymes or receptors) and optimize substituents for binding affinity .

- In silico ADMET prediction tools (e.g., SwissADME) assess solubility, metabolic stability, and blood-brain barrier penetration. Adjustments like introducing polar groups or reducing logP values can enhance bioavailability .

How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Data Contradiction Analysis

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding in live cells .

- Pharmacokinetic profiling : Measure plasma/tissue concentrations to identify bioavailability limitations. Poor solubility or rapid metabolism may explain reduced in vivo activity .

- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that alter efficacy .

What spectroscopic techniques are most effective for confirming the stereochemistry of the cyclohexyl moiety?

Q. Structural Characterization

- X-ray crystallography provides definitive proof of the (1r,4r) configuration, as demonstrated in related cyclohexyl derivatives .

- NOESY NMR identifies spatial proximity of protons to validate chair conformations.

- Circular Dichroism (CD) distinguishes enantiomers in chiral environments .

What strategies can validate the hypothesized mechanism of action for this compound?

Q. Biological Activity Validation

- Target-specific knockdown : Use CRISPR/Cas9 or siRNA to silence the putative target protein and assess loss of compound activity .

- Biophysical assays : ITC (isothermal titration calorimetry) or MST (microscale thermophoresis) quantify binding affinity and stoichiometry .

- Pathway analysis : RNA-seq or phosphoproteomics identify downstream signaling changes post-treatment .

How can researchers assess and improve the solubility of this compound without compromising activity?

Q. Drug-Like Property Optimization

- Salt formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) that release the active form in vivo .

- Co-solvency : Test biocompatible solvents like PEG-400 or cyclodextrin complexes for formulation .

What HPLC or LC-MS parameters are optimal for purity analysis during synthesis?

Q. Analytical Method Development

- Column : C18 reverse-phase column (5 µm, 150 mm × 4.6 mm) .

- Mobile phase : Gradient elution with acetonitrile/water (0.1% formic acid) for peak resolution.

- Detection : UV at 254 nm for aromatic moieties; MS/MS for mass confirmation .

How to statistically analyze SAR data to prioritize compounds for further development?

Q. Data-Driven Decision-Making

- Multivariate analysis : PCA (principal component analysis) clusters compounds based on structural/activity trends .

- Machine learning : Train models on descriptors (e.g., logP, molecular weight) to predict efficacy/toxicity .

- Dose-response curves : Calculate IC50/EC50 values and apply ANOVA to compare potency across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.